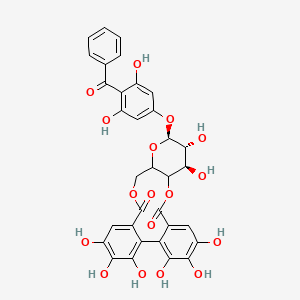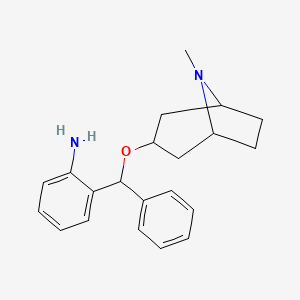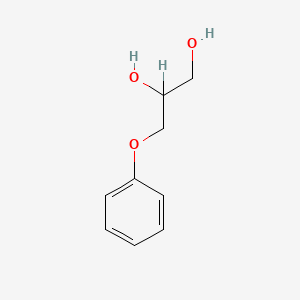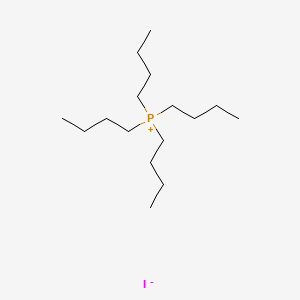
Yoduro de tetrabutilfosfonio
Descripción general
Descripción
Synthesis Analysis Tetrabutylphosphonium iodide is synthesized through palladium-catalyzed coupling reactions, showcasing the method's compatibility with various functional groups. This efficient synthesis involves the coupling of aryl iodides, bromides, or triflates with triphenylphosphine, yielding functionalized tetraarylphosphonium salts in high yields. This process is notable for its adaptability to different functional groups such as alcohols, ketones, aldehydes, phenols, and amides, indicating the versatility of tetrabutylphosphonium iodide's synthesis methods (Marcoux & Charette, 2008).
Molecular Structure Analysis The molecular structure of tetra(4-methoxyphenyl)phosphonium iodide, a related compound, has been elucidated through crystallographic studies. It is characterized by a noncentrosymmetric orthorhombic space group, with dimensions indicating a quasi-octupolar tetrahedral chromophore structure. This structure contributes to its nonlinear optical properties, underlining the significance of structural analysis in understanding the functional capabilities of tetrabutylphosphonium iodide derivatives (Bourgogne et al., 2000).
Chemical Reactions and Properties Phosphonium salts, including tetrabutylphosphonium iodide, play a crucial role in various chemical reactions. They have demonstrated utility in the synthesis of cyclic carbonates through carbon dioxide fixation under atmospheric pressure, highlighting their role in coupling reactions with epoxides to produce five-membered cyclic carbonates. These reactions are facilitated by the unique catalytic properties of phosphonium salts, demonstrating the broad chemical reactivity and application potential of tetrabutylphosphonium iodide (Toda et al., 2016).
Physical Properties Analysis The physical properties of tetrabutylphosphonium iodide are closely linked to its crystalline structure and the arrangement of cation-anion pairs. Studies have shown that the material crystallizes in a noncentrosymmetric orthorhombic space group, with specific unit cell parameters contributing to its physical characteristics. These properties are essential for understanding the material's behavior and potential applications in various fields (Bourgogne et al., 2000).
Chemical Properties Analysis The chemical properties of tetrabutylphosphonium iodide facilitate its role in numerous reactions, including the catalysis of carbon dioxide transformation to synthesize α-alkylidene cyclic carbonates at ambient conditions. The efficiency of this process is attributed to the ionic liquid's capability to capture and activate CO2, showcasing the chemical versatility of tetrabutylphosphonium iodide and its derivatives (Wu et al., 2017).
Aplicaciones Científicas De Investigación
Celdas Solares de Perovskita
Yoduro de tetrabutilfosfonio: se ha utilizado como aditivo interfacial en celdas solares de perovskita mesoscopicas. Su adición entre el contacto selectivo de electrones (TiO2 mesoporoso) y la capa activa de perovskita (CH3NH3PbI3) ha demostrado mejorar la estabilidad del dispositivo y reducir la histéresis. Esto sugiere una posible pasivación de los estados de trampa y mitigación de los fenómenos de migración iónica, que son cruciales para la eficiencia y la longevidad de las células solares .
Ósmosis Directa
En el campo del tratamiento de agua, This compound se ha explorado como un soluto de arrastre para ósmosis directa (OD). Se estudió el efecto del anión en el rendimiento de la OD, mostrando que la estructura de los grupos aniónicos de los líquidos iónicos influye en el rendimiento de la OD. Esta aplicación es significativa para desarrollar tecnologías de purificación de agua más eficientes y sostenibles .
Materiales de Transición de Fase
La capacidad del compuesto para sufrir transiciones de fase de tipo temperatura crítica de solución inferior (LCST) lo convierte en un candidato para su uso en materiales inteligentes. Estos materiales pueden cambiar sus propiedades en respuesta a cambios de temperatura, lo cual es valioso para diversas aplicaciones, incluidos los sistemas de administración de fármacos y los materiales autocurativos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrabutylphosphonium iodide is primarily used as an interfacial additive in the field of perovskite solar cells . Its primary targets are the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer .
Mode of Action
Tetrabutylphosphonium iodide interacts with its targets by being applied as an additive at the interface between the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer . This interaction results in an improved device stability and a reduction of the hysteretic behavior, suggesting a possible passivation of trap states and/or mitigation of ionic migration phenomena .
Biochemical Pathways
The specific conditions of tetrabutylphosphonium iodide interfacial modification result in an improved device stability, suggesting that it may affect the pathways related to the stability of these devices .
Pharmacokinetics
It is known that the compound is used as an additive in perovskite solar cells, suggesting that its distribution and metabolism are likely related to its role in these devices .
Result of Action
The application of tetrabutylphosphonium iodide as an interfacial additive results in an improved device stability and a reduction of the hysteretic behavior in perovskite solar cells . This suggests that the compound’s action leads to a possible passivation of trap states and/or mitigation of ionic migration phenomena .
Action Environment
The action of tetrabutylphosphonium iodide is influenced by the specific conditions of its interfacial modification .
Análisis Bioquímico
Biochemical Properties
Tetrabutylphosphonium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to influence the physico-chemical properties of amino acid ionic liquids, leading to lower viscosities and higher decomposition temperatures . The compound interacts with enzymes such as phosphatases and oxidoreductases, affecting their activity and stability. These interactions are primarily driven by the ionic nature of tetrabutylphosphonium iodide, which can alter the local environment of the enzymes, leading to changes in their conformation and activity.
Cellular Effects
Tetrabutylphosphonium iodide has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving mesoscopic perovskite solar cells, the compound was used as an interfacial additive, resulting in improved device stability and reduced hysteretic behavior . This suggests that tetrabutylphosphonium iodide can influence cell signaling pathways by modulating the interactions between different cellular components. Additionally, the compound has been found to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylphosphonium iodide have been observed to change over time. The compound exhibits high stability and low degradation rates, making it suitable for long-term studies . Prolonged exposure to tetrabutylphosphonium iodide can lead to gradual changes in cellular function, including alterations in metabolic activity and gene expression. These long-term effects are likely due to the accumulation of the compound within cells and tissues, which can affect the overall cellular environment and the activity of various biomolecules.
Dosage Effects in Animal Models
The effects of tetrabutylphosphonium iodide in animal models vary with different dosages. At low doses, the compound has been found to enhance cellular function and improve metabolic activity. At high doses, tetrabutylphosphonium iodide can exhibit toxic effects, including cellular damage and impaired organ function . These adverse effects are likely due to the accumulation of the compound within tissues, leading to disruptions in cellular homeostasis and the activation of stress response pathways.
Metabolic Pathways
Tetrabutylphosphonium iodide is involved in various metabolic pathways, including those related to the synthesis and degradation of biomolecules. The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the regulation of metabolic pathways, affecting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, tetrabutylphosphonium iodide is transported and distributed through interactions with various transporters and binding proteins. The compound’s ionic nature allows it to be readily taken up by cells and distributed throughout different cellular compartments . This distribution is influenced by the presence of specific transporters and binding proteins, which can facilitate the movement of tetrabutylphosphonium iodide across cellular membranes and its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of tetrabutylphosphonium iodide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . These localization signals are essential for the proper functioning of tetrabutylphosphonium iodide, as they ensure that the compound reaches its target sites within the cell and interacts with the appropriate biomolecules.
Propiedades
IUPAC Name |
tetrabutylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3115-68-2 (Parent) | |
| Record name | Phosphonium, tetrabutyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20953241 | |
| Record name | Tetrabutylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3115-66-0 | |
| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tetrabutyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylphosphonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrabutylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrabutylphosphonium iodide improve the performance of perovskite solar cells?
A: While the provided abstracts don't delve into specific performance improvements, they highlight that Tetrabutylphosphonium iodide is explored as an interfacial additive between Titanium dioxide (TiO2) and Methylammonium lead iodide (CH3NH3PbI3) in mesoscopic perovskite solar cells [, ]. This suggests its role is likely at the interface of these two materials, potentially influencing charge transport, reducing recombination losses, or improving the stability of the perovskite layer. Further research is needed to elucidate the precise mechanisms of improvement.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




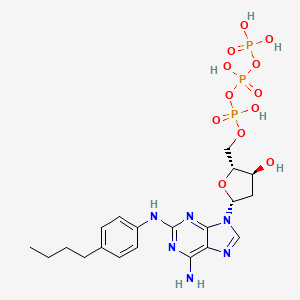
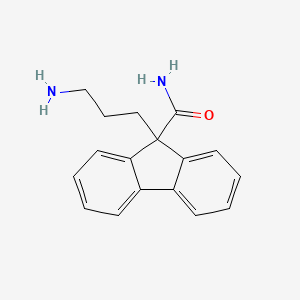


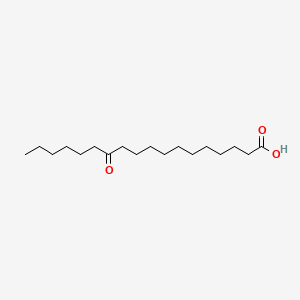
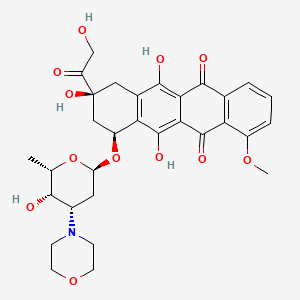

![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)
